![molecular formula C21H22Cl2N4O4S B2532372 N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1215768-06-1](/img/structure/B2532372.png)
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a morpholine moiety, and a nitrobenzamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole ring. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Nitration: The chlorinated benzothiazole is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Morpholine Substitution: The nitrobenzothiazole is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to introduce the morpholine moiety.
Amidation: The final step involves the reaction of the morpholine-substituted benzothiazole with 4-nitrobenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or ammonia.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in the desired biological effect.
Comparison with Similar Compounds
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE can be compared with other similar compounds, such as:
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE: This compound has a dimethylamino group instead of a morpholine moiety, which may result in different biological activities and chemical properties.
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(PIPERIDIN-1-YL)ETHYL]-4-NITROBENZAMIDE: This compound contains a piperidine ring instead of a morpholine ring, which may affect its interaction with molecular targets and its overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S.ClH/c1-14-17(22)6-7-18-19(14)23-21(31-18)25(9-8-24-10-12-30-13-11-24)20(27)15-2-4-16(5-3-15)26(28)29;/h2-7H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZIHKONRBZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

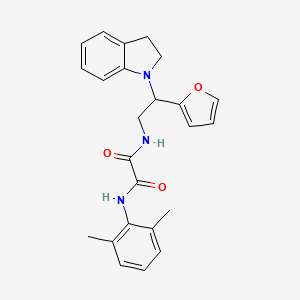
![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)
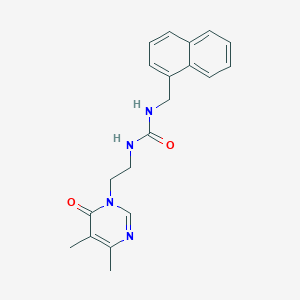
![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)
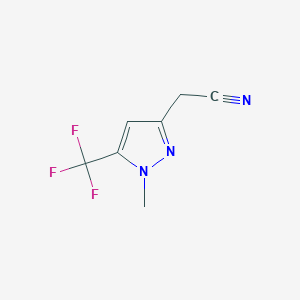

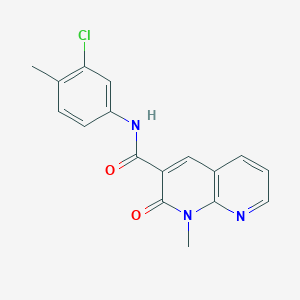
![4-{2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl}morpholine](/img/structure/B2532306.png)

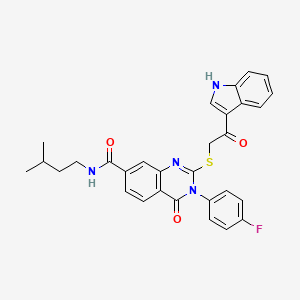
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)
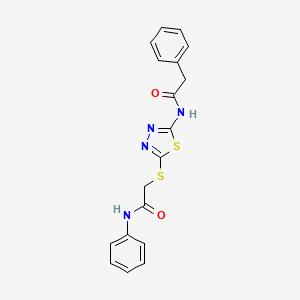
![(2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2532312.png)
